Sodium cholate hydrate
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Overview
Description
Sodium cholate is a bile salt derived from cholic acid, a primary bile acid synthesized in the liver from cholesterol. It is an anionic detergent widely used in biochemical research for its ability to solubilize proteins and permeabilize membranes. Sodium cholate is known for its role in the emulsification and absorption of lipids in the digestive system .
Mechanism of Action
Target of Action
Sodium cholate hydrate primarily targets membrane proteins . It plays a crucial role in biochemical research, particularly in protein solubilization and membrane permeabilization . This makes it essential for protein extraction and purification, especially when dealing with membrane proteins and protein complexes .
Mode of Action
As a non-denaturing anionic detergent, this compound interacts with its targets by solubilizing and permeabilizing proteins . This interaction results in changes to the protein structure, allowing for their extraction and purification .
Pharmacokinetics
Its solubility in water suggests that it could have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action depend on its concentration. At lower concentrations, it increases cell viability, promoting AKT phosphorylation and cyclin D1 expression . At higher concentrations, it induces apoptosis and sustained activation of p38 and AKT . It also affects cell membrane fluidity .
Action Environment
Biochemical Analysis
Biochemical Properties
Sodium cholate hydrate is widely used in biochemical reactions due to its ability to solubilize membrane proteins and permeabilize membranes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the extraction of membrane proteins by disrupting the lipid bilayer, allowing proteins to be solubilized in aqueous solutions . This compound also interacts with phospholipids and cholesterol, forming mixed micelles that facilitate the study of membrane-associated processes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to have concentration-dependent effects on breast cancer cells, promoting cell proliferation at lower concentrations and inducing apoptosis at higher concentrations . It also affects cell membrane fluidity and can activate kinases involved in cell signaling .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It forms aggregates or micelles in aqueous solutions, which can solubilize insoluble molecules such as cholesterol and phospholipids . This compound also promotes the phosphorylation of AKT and the expression of cyclin D1, which are involved in cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound can maintain its solubilizing properties over extended periods, making it a reliable reagent for long-term experiments . Its effects on cell viability and proliferation can vary depending on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can promote cell proliferation and survival, while at higher doses, it can induce cytotoxicity and apoptosis . These threshold effects are crucial for determining the appropriate dosage for experimental studies. High doses of this compound can also lead to adverse effects, such as sustained activation of stress-related kinases and disruption of cellular homeostasis .
Metabolic Pathways
This compound is involved in various metabolic pathways, including the breakdown of cholesterol in the liver. It downregulates cholesterol-7-α-hydroxylase, the rate-limiting step in bile acid synthesis . This compound also interacts with enzymes and cofactors involved in lipid metabolism, influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It forms micelles that facilitate its solubilization and transport across cell membranes . This compound’s water solubility allows it to be easily distributed in aqueous environments, making it effective for studying the effects of various substances on cell cultures .
Subcellular Localization
This compound’s subcellular localization is influenced by its targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its effects on membrane proteins and complexes . This compound’s ability to permeabilize membranes allows it to access intracellular targets and modulate their activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium cholate can be synthesized through the saponification of cholic acid. The process involves the reaction of cholic acid with sodium hydroxide, resulting in the formation of sodium cholate and water. The reaction is typically carried out under controlled temperature and pH conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of sodium cholate often involves the extraction of cholic acid from bovine or ovine bile. The bile is collected, and cholic acid is isolated through a series of filtration, precipitation, and purification steps. The isolated cholic acid is then reacted with sodium hydroxide to produce sodium cholate .
Chemical Reactions Analysis
Types of Reactions: Sodium cholate undergoes various chemical reactions, including:
Oxidation: Sodium cholate can be oxidized to form different bile acid derivatives.
Reduction: Reduction reactions can modify the hydroxyl groups on the cholate molecule.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different cholate esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used for substitution reactions.
Major Products:
Oxidation: Oxidized bile acids.
Reduction: Reduced bile acid derivatives.
Substitution: Cholate esters and other substituted derivatives.
Scientific Research Applications
Sodium cholate has a wide range of applications in scientific research:
Chemistry: Used as a solubilizing agent for hydrophobic compounds and in the preparation of micelles and nanodiscs.
Biology: Employed in the study of membrane proteins and in the extraction and purification of proteins.
Medicine: Investigated for its effects on cancer cell viability and proliferation.
Comparison with Similar Compounds
Sodium deoxycholate: Another bile salt with similar solubilizing properties but more potent in disrupting cell membranes.
Triton X-100: A non-ionic detergent used for similar purposes but differs in its chemical structure and non-denaturing properties.
Tween-20: A non-ionic surfactant used in protein solubilization and membrane studies.
Uniqueness: Sodium cholate is unique due to its balance between solubilizing efficiency and non-denaturing properties, making it suitable for delicate biochemical applications. Its ability to form micelles and interact with both hydrophobic and hydrophilic molecules sets it apart from other detergents .
Properties
IUPAC Name |
sodium;4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O5.Na.H2O/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26;;/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29);;1H2/q;+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVVIYFKOVLQHL-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41NaO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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